methyl2-amino-2-(1,3-thiazol-4-yl)acetatedihydrochloride
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Overview
Description
Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N2O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(1,3-thiazol-4-yl)acetate dihydrochloride typically involves the reaction of thiazole derivatives with amino acids or their esters. One common method is the condensation of 2-aminothiazole with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(1,3-thiazol-4-yl)acetate dihydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone
- 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone
- Sulfathiazole : An antimicrobial drug.
- Ritonavir : An antiretroviral drug.
- Abafungin : An antifungal drug .
Uniqueness
Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
methyl 2-amino-2-(1,3-thiazol-4-yl)acetate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.2ClH/c1-10-6(9)5(7)4-2-11-3-8-4;;/h2-3,5H,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSHITDKSZJTRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CSC=N1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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